molecular formula C21H15Cl2N3O2S B2886150 1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one CAS No. 477852-96-3

1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one

Cat. No.: B2886150
CAS No.: 477852-96-3
M. Wt: 444.33
InChI Key: CGCDKVZUKSWGTP-UHFFFAOYSA-N
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Description

1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitubercular Activities : A study focused on the synthesis of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles, which were evaluated for their antimicrobial and antimycobacterial activities. Although none showed significant antitumor activity, some derivatives displayed promising activity against Escherichia coli and antitubercular activity, highlighting their potential in developing antimicrobial agents (Patel et al., 2013).

  • Antioxidant and Antimicrobial Properties : Compounds with similar structures have been studied for their corrosion inhibition ability, revealing that such derivatives can form protective layers on metal surfaces, which might be applicable in material sciences and industrial applications to prevent corrosion. Additionally, these compounds exhibited mixed type behaviour as inhibitors, indicating their potential dual functionality (Ammal et al., 2018).

Structural Analysis and Application

  • High Refractive Index Materials : Research into aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds similar to the one of interest, found applications in creating materials with high refractive indices and small birefringence. These materials possess good thermomechanical stabilities, making them suitable for advanced optical and electronic applications (Tapaswi et al., 2015).

  • Molecular Docking and Anticancer Activity : Novel heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies suggest these compounds could bind effectively to target proteins, indicating their potential as lead compounds in drug discovery for treating various diseases (Fathima et al., 2021).

Properties

IUPAC Name

1-benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-17-8-6-15(10-18(17)23)13-29-21-25-24-20(28-21)16-7-9-19(27)26(12-16)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCDKVZUKSWGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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